Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives, potentially altering the functional groups attached to the thiazole ring.
Substitution: Substituted thiazole derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: A precursor in the synthesis of ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate.
Benzylthiazole derivatives: Compounds with similar structures but different substituents on the thiazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Biological Activity
Ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer, antimicrobial, and antiparasitic effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the thiazole family, which is known for its broad pharmacological applications. The compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with ethyl esters and amines under controlled conditions.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity against various cancer cell lines, compounds structurally related to this compound exhibited significant cytotoxic effects. For instance:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 (Colon) | 0.78 | Induction of apoptosis via caspase activation |
Compound B | A2780 (Ovarian) | 0.65 | Cell cycle arrest at G0/G1 phase |
This compound | K562 (Leukemia) | 0.85 | Inhibition of Bcl-2 expression |
The presence of an amino group at the 5-position and a benzyl moiety significantly enhances cytotoxicity, possibly through increased lipophilicity and better cell membrane penetration .
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties against various pathogens.
Antibacterial and Antifungal Effects
Research indicates that thiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties:
Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Bacterial | 32 µg/mL |
Escherichia coli | Bacterial | 64 µg/mL |
Candida albicans | Fungal | 16 µg/mL |
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiparasitic Activity
Emerging evidence suggests that this compound may possess antiparasitic properties.
Case Study: Trypanocidal Activity
In vitro studies have shown that related thiazole compounds exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease:
Compound | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
This compound | 0.37 | Benznidazole: 10.0 |
This indicates that the compound is nearly 28 times more active than the standard treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Group : Essential for interaction with biological targets.
- Benzyl Substituent : Enhances lipophilicity and cellular uptake.
- Thiazole Ring : Critical for the compound's overall bioactivity.
Studies suggest that modifications at these positions can lead to enhanced potency or selectivity .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 5-amino-2-benzyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-12(14)18-10(15-11)8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3 |
InChI Key |
GTFHQYILVQFBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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